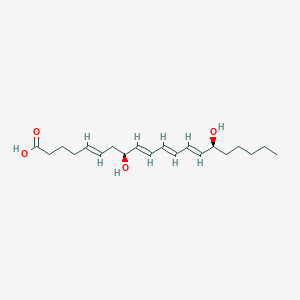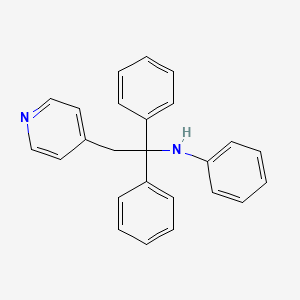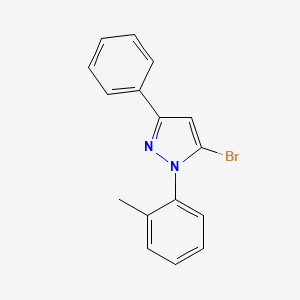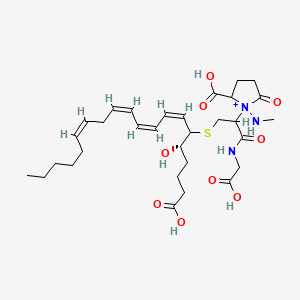
8(S),15(S)-DiHETE (Z, E, Z, E)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8(S),15(S)-DiHETE (Z, E, Z, E) is a specialized lipid mediator derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known for their roles in various biological processes, including inflammation and immune responses. The compound is characterized by its specific stereochemistry and geometric isomerism, which are crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8(S),15(S)-DiHETE (Z, E, Z, E) typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 8(S),15(S)-DiHETE (Z, E, Z, E) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8(S),15(S)-DiHETE (Z, E, Z, E) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various epoxides and peroxides, while reduction typically yields alcohols.
Aplicaciones Científicas De Investigación
8(S),15(S)-DiHETE (Z, E, Z, E) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzyme catalysis.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in inflammatory diseases, such as asthma and arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.
Mecanismo De Acción
The biological effects of 8(S),15(S)-DiHETE (Z, E, Z, E) are mediated through its interaction with specific receptors on cell surfaces. These receptors, often G-protein coupled receptors (GPCRs), initiate signaling cascades that regulate various cellular functions. The compound can modulate the activity of enzymes involved in the production of other lipid mediators, thereby influencing inflammatory and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
5(S),12(S)-DiHETE: Another hydroxyeicosatetraenoic acid with similar biological functions but different stereochemistry.
9(S),11(S)-DiHETE: Known for its role in platelet aggregation and vascular functions.
12(S)-HETE: A monohydroxy derivative with potent pro-inflammatory effects.
Uniqueness
8(S),15(S)-DiHETE (Z, E, Z, E) is unique due to its specific stereochemistry and the positions of its hydroxyl groups, which confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1 |
Clave InChI |
NNPWRKSGORGTIM-YRAAGGQXSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
